molecular formula C7H11N3 B13404578 N-methyl-1-(5-methylpyrazin-2-yl)methanamine

N-methyl-1-(5-methylpyrazin-2-yl)methanamine

Cat. No.: B13404578
M. Wt: 137.18 g/mol
InChI Key: VQIHQBNDRQZLLV-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methylpyrazin-2-yl)methanamine is a chemical compound with the molecular formula C7H11N3 It is characterized by a pyrazine ring substituted with a methyl group at the 5-position and a methanamine group at the 2-position, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methylpyrazin-2-yl)methanamine typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Scientific Research Applications

N-methyl-1-(5-methylpyrazin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the development of molecular probes and inhibitors targeting specific biological pathways, facilitating the study of cellular processes.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

N-methyl-1-(5-methylpyrazin-2-yl)methanamine can be compared with other similar compounds, such as:

    N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: This compound has a phenyl group instead of a methyl group on the pyrazine ring, leading to different chemical properties and applications.

    N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine: This compound features a pyridine and furan ring, offering distinct biological activities compared to the pyrazine derivative.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-methyl-1-(5-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-6-3-10-7(4-8-2)5-9-6/h3,5,8H,4H2,1-2H3

InChI Key

VQIHQBNDRQZLLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CNC

Origin of Product

United States

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